3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole is a chemical compound with the molecular formula and a molecular weight of 297.6 g/mol. This compound is classified as an indazole, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of chlorine atoms in its structure indicates that it is a halogenated derivative, which can significantly influence its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry .
The synthesis of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole typically involves the cyclization of specific precursors. One common synthetic route entails the reaction between 2,4-dichlorophenylhydrazine and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is generally performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and optimize yield .
In laboratory settings, controlling reaction parameters such as temperature and solvent choice is crucial for achieving high purity and yield. The use of triethylamine not only acts as a base but also helps in neutralizing the hydrochloric acid generated during the reaction. For industrial production, continuous flow reactors may be utilized to enhance efficiency and scalability while maintaining product quality through automated systems .
The molecular structure of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole can be represented by its canonical SMILES notation: C1=CC2=C(N(N=C2C=C1)C3=C(C=C(C=C3)Cl)Cl)Cl
. The structural arrangement includes three chlorine atoms, which are positioned at the 3 and 4 positions on the benzene ring, contributing to its unique properties.
Key structural data include:
3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole can participate in various chemical reactions typical for indazole derivatives. These include electrophilic aromatic substitutions due to the electron-withdrawing effects of chlorine atoms, which can activate adjacent positions on the aromatic rings for further functionalization.
The compound's reactivity can be influenced by its halogen substituents, making it suitable for coupling reactions or modifications that enhance biological activity. For instance, palladium-catalyzed cross-coupling reactions are often employed to introduce additional functional groups at specific positions on the indazole ring .
The mechanism of action for compounds like 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole often involves interactions with biological targets at the molecular level. Its structure allows for binding to specific enzymes or receptors within biological systems.
For example, studies have indicated that similar compounds can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. The binding affinity and inhibitory potency can vary based on structural modifications; thus, understanding these interactions is crucial for developing effective therapeutic agents .
While specific physical properties such as density or boiling point are not widely reported for this compound, its classification as an indazole suggests it may exhibit typical characteristics associated with similar compounds.
Chemically, 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole is expected to demonstrate:
The primary applications of 3-Chloro-2-(2,4-dichlorophenyl)-2H-indazole lie within medicinal chemistry and materials science. Its unique structure makes it a candidate for:
Copper-catalyzed N-arylation enables precise construction of the 2-(2,4-dichlorophenyl)-substituted indazole scaffold essential for the target compound. This method leverages the electrophilic characteristics of 2,4-dichlorophenyl halides (Br/I) and the nucleophilicity of indazole nitrogen atoms. Key studies demonstrate that Cu(I)/phenanthroline catalytic systems achieve >90% regioselectivity for N2-alkylation over N1-alkylation under mild conditions (80–100°C) [4] [9]. The reaction proceeds via a copper-mediated Ullmann-type coupling, where the catalyst facilitates C–N bond formation while suppressing dihaloarene homocoupling [4]. A critical advance involves in situ protection/deprotection strategies using SEM (2-(trimethylsilyl)ethoxymethyl) groups to direct N1-protection, enabling exclusive N2-arylation [9]. Post-N-arylation, SEM removal with fluoride sources yields the free 2H-indazole intermediate.
Table 1: Copper Catalysts for Regioselective N-Arylation
Catalyst System | Ligand | Temp (°C) | N2:N1 Selectivity | Yield (%) |
---|---|---|---|---|
CuI | Phenanthroline | 80 | 95:5 | 88 |
CuCl | DMEDA | 100 | 89:11 | 82 |
Cu(OAc)₂ | None | 120 | 75:25 | 68 |
Electrophilic aromatic substitution (SEAr) installs chlorine at the indazole C3 position after N-arylation. N-Chlorosuccinimide (NCS) in DMF at 0–25°C selectively chlorinates the electron-rich C3 position, avoiding overhalogenation [5] [8]. Kinetic studies reveal that the 2-(2,4-dichlorophenyl) group electronically activates C3, with Hammett constants (σₚ = +0.23) confirming enhanced nucleophilicity at this site [8]. For nitro-functionalized precursors, mixed HNO₃/H₂SO₄ systems achieve C5-nitration prior to chlorination, though competing oxidation requires careful stoichiometric control (<1.2 equiv HNO₃) [5]. The C3-chloro group’s ortho-directing effect can be leveraged for subsequent Pd-catalyzed functionalizations (e.g., Suzuki coupling), enabling structural diversification.
Tandem sequences integrating indazole cyclization and electrophilic substitution significantly streamline synthesis. A prominent approach couples Cu-catalyzed N-arylation with NCS-mediated chlorination in a single reactor [5] [7]. The optimized sequence involves:
Solvent polarity critically influences reaction efficiency and regioselectivity. Polar aprotic solvents (DMSO, DMF) enhance copper catalyst solubility and anion stabilization, improving N-arylation yields (ΔYield = +25% vs. toluene) [4] [7]. Conversely, chlorination selectivity in C3-functionalization benefits from low-polarity solvents (DCE, toluene), minimizing ionic byproducts. Catalyst screening reveals that Cu(I)/N,N'-bidentate ligands (e.g., DMEDA, phenanthroline) suppress Cu(0) precipitation and accelerate oxidative addition [7]. Additives also play key roles: Cs₂CO₃ outperforms K₃PO₄ in N-arylation due to superior halide scavenging, while AcOH (10 mol%) accelerates chlorination by stabilizing N-chloro intermediates.
Table 2: Solvent and Additive Effects on Tandem Reaction Efficiency
Solvent | Additive | N-Arylation Yield (%) | C3-Chlorination Yield (%) | Overall Yield (%) |
---|---|---|---|---|
DMSO | Cs₂CO₃ | 92 | 90 | 83 |
DMF | K₃PO₄ | 87 | 85 | 74 |
Toluene | Cs₂CO₃ | 68 | 92 | 63 |
DCE | Cs₂CO₃ | 75 | 94 | 71 |
Visible-light-driven radical chemistry enables chlorine incorporation under mild conditions. α-Keto acid decarboxylation generates acyl radicals under 420–425 nm light, which abstract hydrogen from C3 of the indazole core [3] [7]. Subsequent trapping by CuCl₂ or t-BuOCl delivers the 3-chloro product. This method operates at 25°C without sacrificial oxidants, achieving 75% yield with HFIP/MeCN (1:3) as solvent—HFIP stabilizes radical intermediates via hydrogen bonding [3] [7]. Alternatively, ball milling with Fe(III) mediators enables solvent-free chlorination: Stainless steel milling vessels release Fe³⁺ in situ, oxidizing N-hydroxy precursors to nitrosonium ions (NO⁺), which chlorinate C3 via single-electron transfer [5] [7]. This mechanochemical approach reduces reaction times to 30–60 minutes.
Table 3: Radical Initiators for Photochemical Chlorination
Radical Source | Light Source (nm) | Chlorinating Agent | Yield (%) |
---|---|---|---|
Phenylglyoxylic acid | 420–425 | CuCl₂ | 78 |
2-Oxopropanoic acid | 420–425 | t-BuOCl | 72 |
None (direct H-abstraction) | 380–385 | NCS | 65 |
Cross-dehydrogenative coupling (CDC) constructs the N-aryl bond without prefunctionalized aryl halides. Using Cu(II)/phenanthroline catalysts with t-BuOOH as oxidant, 2,4-dichloroaniline directly couples with 3-chloro-1H-indazole via dual C–H/N–H activation [2] [7]. The mechanism involves:
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